2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C13H20N4O This compound is notable for its unique structure, which includes a pyrrole ring substituted with amino, dimethyl, and morpholin-4-ylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino and morpholin-4-ylethyl groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbaldehyde
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine
Uniqueness
2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-4,5-dimethyl-1-(2-morpholin-4-ylethyl)pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10-11(2)17(13(15)12(10)9-14)4-3-16-5-7-18-8-6-16/h3-8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTRJJZRAQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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